molecular formula C21H21F3N4O B2858091 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1286696-77-2

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide

Cat. No. B2858091
CAS RN: 1286696-77-2
M. Wt: 402.421
InChI Key: KSQJIOATWHKVAQ-UHFFFAOYSA-N
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Description

The compound “2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)benzyl)acetamide” is a complex organic molecule. It contains several functional groups including a dimethylamino group, a phenyl group, a pyrazol group, a trifluoromethyl group, and a benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced through a process known as trifluoromethylation . The dimethylamino group might be introduced through a reaction with a dimethylamine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group, which would impact the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the chemical properties of compounds .

Scientific Research Applications

Antimicrobial Applications

Compounds derived from pyrazole derivatives, including those with dimethylamino groups, have been synthesized and evaluated for their antimicrobial properties. For instance, Gouda et al. (2010) synthesized a series of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, with some exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). This demonstrates the potential of such compounds in developing new antimicrobial agents.

Anticonvulsant Activities

The structural framework of the query compound is similar to those evaluated for anticonvulsant activities. Tarikogullari et al. (2010) investigated a group of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, indicating that the triazole ring leads to superior anticonvulsant activity (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010). This highlights the relevance of exploring similar compounds for anticonvulsant drug development.

Antitumor and Antioxidant Properties

Compounds structurally related to the query have been synthesized and evaluated for their antitumor and antioxidant activities. For example, the synthesis and biological evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising results in cytotoxicity and antioxidant tests, indicating their potential as antitumor agents (Hamama, Gouda, Badr, & Zoorob, 2013). This suggests that related compounds, including those with dimethylamino and pyrazolyl groups, could be valuable in the search for new antitumor and antioxidant therapies.

Structural Diversity and Chemical Libraries

The capacity to generate a structurally diverse library of compounds from key intermediates is a significant application in drug discovery. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene in various alkylation and ring closure reactions to create a diverse library, highlighting the utility of such compounds in exploring chemical space for potential therapeutic agents (Roman, 2013).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could be vast, given its complex structure and the potential for a wide range of reactions. It could be of interest in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-27(2)20-18(16-6-4-3-5-7-16)13-28(26-20)14-19(29)25-12-15-8-10-17(11-9-15)21(22,23)24/h3-11,13H,12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQJIOATWHKVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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